Forsythoside I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Forsythoside I has a wide range of scientific research applications:

Mecanismo De Acción

Isoforsythiaside exerts a protective effect against Alzheimer’s disease by enhancing the expression levels of anti-apoptosis proteins and reducing the expression levels of pro-apoptosis proteins of B-cell lymphoma-2 (BCL-2) family members though activating the PI3K/AKT pathway . It also regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Forsythoside I is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have effects of cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to inhibit the activation of the NLRP3 pathway and induce Sirt1 activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that Forsythoside B, a similar compound, counteracted cognitive decline, ameliorated the deposition of amyloid-beta (Aβ) and the phosphorylation of tau protein, and attenuated the activation of microglia and astrocytes in the cortex and hippocampus .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Forsythoside A, a similar compound, has been reported to exert neuroprotective effects by activating Nrf2 and endoplasmic reticulum stress pathway to reduce cerebral ischemic damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, Forsythoside A and B are reported to be involved in the phenylpropanoid pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It is known that this compound is primarily located in the nucleus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Forsythoside I can be extracted from the leaves of Forsythia suspensa using an ionic liquid-based ultrasonic-assisted extraction method. This method involves the use of l-alkyl-3-methylimidazolium ionic liquids with different alkyl chains and anions . The optimal conditions for extraction include a solvent concentration of 0.6 M, a solvent-to-solid ratio of 15 mL/g, and an extraction time of 10 minutes .

Industrial Production Methods: The industrial production of this compound involves high-speed counter-current chromatography for the separation and purification of the compound from the extract. This method uses a two-phase solvent system consisting of ethyl acetate, ethanol, acetic acid, and water in a specific ratio .

Análisis De Reacciones Químicas

Types of Reactions: Forsythoside I undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Comparación Con Compuestos Similares

Forsythoside A: Known for its antiviral and anti-inflammatory effects.

Forsythoside B: Exhibits strong antioxidant properties.

Forsythoside C: Has been studied for its potential neuroprotective effects.

Propiedades

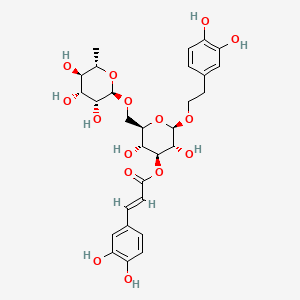

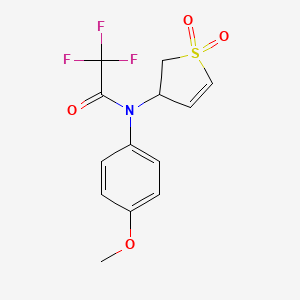

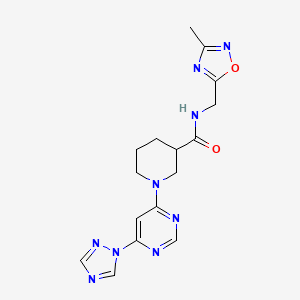

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known mechanisms of action of Isoforsythiaside, and what are its key targets?

A: Isoforsythiaside (IFY) exhibits its effects through various mechanisms. Studies suggest that IFY can attenuate Alzheimer's disease by regulating mitochondrial function via the PI3K/AKT pathway. [] Additionally, IFY has been shown to alleviate renal fibrosis by inhibiting the activity of methyltransferase-like 3 (METTL3), specifically reducing the m6A modification of EVL mRNA in an IGF2BP2-dependent manner. This, in turn, suppresses the TGF-β1/Smad3 signaling pathway, which plays a crucial role in renal fibrosis progression. [] Furthermore, research indicates that IFY exhibits antioxidant and antibacterial properties. []

Q2: What role does Isoforsythiaside play in treating influenza virus pneumonia and novel coronavirus pneumonia?

A: While Isoforsythiaside itself has not been specifically studied in the context of influenza virus pneumonia and novel coronavirus pneumonia, it is a key component of the traditional Chinese medicine formula Lianhua Qingwen (LHQW). Network pharmacology analysis suggests that LHQW, and potentially IFY, might exert therapeutic effects by targeting multiple pathways related to these diseases, including IL-17, T cell receptor, Th17 cell differentiation, TNF, toll-like receptor, MAPK, and apoptosis pathways. [] Further research is needed to elucidate the specific contributions and mechanisms of IFY in this context.

Q3: How does Isoforsythiaside interact with key targets in Alzheimer's disease?

A: In APPswe/PSEN1dE9 transgenic (APP/PS1) models and Aβ1-42-induced U251 cells, IFY was shown to improve mitochondrial function and reduce apoptosis. [] It achieves this by activating the PI3K/AKT pathway, leading to changes in the expression of B-cell lymphoma-2 (BCL-2) family members, ultimately protecting against neuronal damage. []

Q4: What is the role of molecular docking studies in understanding Isoforsythiaside's activity?

A: Molecular docking studies have been employed to understand how IFY interacts with potential targets. One study showed that IFY exhibited strong binding affinity to targets like 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA), which are relevant in various disease contexts. [] These findings provide insights into the potential molecular mechanisms of IFY and highlight its possible therapeutic applications.

Q5: How is Isoforsythiaside quantified in complex mixtures like Lianhua Qingwen capsules?

A: High-performance liquid chromatography with diode array detector (HPLC-DAD) is commonly used for quantifying IFY in complex mixtures like Lianhua Qingwen capsules. [, ] This method allows for simultaneous determination of multiple bioactive ingredients, including IFY, enabling comprehensive quality assessment of the formulation. []

Q6: Are there any known structure-activity relationship (SAR) studies for Isoforsythiaside?

A: While the provided research papers don't delve into specific SAR studies for IFY, they highlight its structural characteristics. [] Further research exploring the relationship between structural modifications of IFY and its biological activity, potency, and selectivity would be valuable for optimizing its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2953804.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)